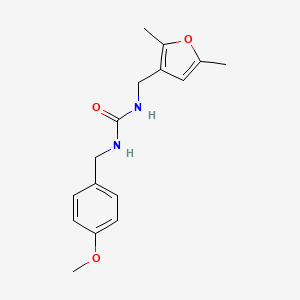
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea (CAS Number: 1351608-81-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₀N₂O₃
- Molecular Weight : 288.34 g/mol
- Structure : The compound features a dimethylfuran moiety and a methoxybenzyl group linked by a urea functional group.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of urea have shown efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (μg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 226 | Induction of apoptosis |
| A549 (Lung Cancer) | 242.52 | Cell cycle arrest and apoptosis induction |
The compound's structure allows it to interact with cellular targets involved in proliferation and survival pathways, leading to apoptosis in cancer cells.
Antibacterial Activity
In addition to its antitumor properties, the compound has shown promising antibacterial activity. Preliminary assays indicate that it may inhibit the growth of pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 62.5 |
| E. faecalis | 78.12 |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The urea moiety can interact with enzymes crucial for cell survival and proliferation.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
- Cell Cycle Disruption : Studies indicate that similar compounds can cause cell cycle arrest, preventing cancer cells from dividing.
Case Studies and Research Findings
A study published in Journal of Medicinal Chemistry evaluated the biological effects of structurally related compounds and highlighted the importance of substituents on the furan ring for enhancing biological activity. The research demonstrated that modifications to the urea linkage significantly affected the potency against cancer cell lines.
Another investigation focused on the antibacterial properties, revealing that derivatives with electron-donating groups exhibited enhanced activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-8-14(12(2)21-11)10-18-16(19)17-9-13-4-6-15(20-3)7-5-13/h4-8H,9-10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMMSORERUNFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














